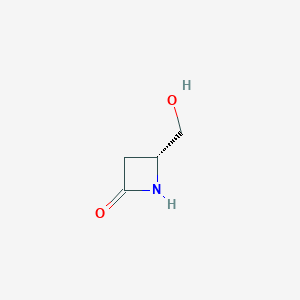

(R)-4-(Hydroxymethyl)azetidin-2-one

説明

®-4-(Hydroxymethyl)azetidin-2-one is a chiral β-lactam compound, which is a four-membered cyclic amide. This compound is of significant interest due to its structural similarity to β-lactam antibiotics, such as penicillins and cephalosporins. The presence of the hydroxymethyl group at the 4-position adds to its chemical versatility and potential for various synthetic applications.

作用機序

Target of Action

The primary targets of ®-4-(Hydroxymethyl)azetidin-2-one are the histone deacetylase enzymes, specifically HDAC6 and HDAC8 . These enzymes play a crucial role in various pathological conditions, making them valuable therapeutic targets .

Mode of Action

®-4-(Hydroxymethyl)azetidin-2-one interacts with its targets, HDAC6 and HDAC8, by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the active sites of these enzymes, leading to changes in their function .

Biochemical Pathways

The inhibition of HDAC6 and HDAC8 affects various biochemical pathways. One notable effect is the increased acetylation of non-histone substrates like alpha-tubulin and SMC3 . This can lead to changes in gene expression and cellular function .

Pharmacokinetics

The metabolic stability of similar compounds has been verified in rat, mouse, and human liver microsomes .

Result of Action

The inhibition of HDAC6 and HDAC8 by ®-4-(Hydroxymethyl)azetidin-2-one leads to molecular and cellular effects. For instance, it has been observed to reduce the proliferation of colorectal HCT116 and leukemia U937 cells .

Action Environment

The action, efficacy, and stability of ®-4-(Hydroxymethyl)azetidin-2-one can be influenced by various environmental factors. For example, UV-irradiation in the presence of triethylamine can lead to ring-splitting of azetidin-2-ones, generating radical anions and leading to open-chain amides . This suggests that light exposure could potentially affect the stability and action of the compound .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Hydroxymethyl)azetidin-2-one can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the use of β-lactam synthon methodology, which exploits the strain energy associated with the β-lactam ring to construct various organic molecules . This approach is versatile and allows for the synthesis of a wide range of compounds with potential biological properties.

Industrial Production Methods

Industrial production of ®-4-(Hydroxymethyl)azetidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions

®-4-(Hydroxymethyl)azetidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carbonyl group in the β-lactam ring can be reduced to form an alcohol.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted azetidin-2-one derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

®-4-(Hydroxymethyl)azetidin-2-one has a wide range of scientific research applications, including:

類似化合物との比較

Similar Compounds

Azetidin-2-one: A four-membered cyclic lactam that serves as a building block for various organic molecules.

Spiro-azetidin-2-one: A spirocyclic compound with a β-lactam ring, known for its biological and pharmacological activity.

Azetidine: A cyclic amine with less strain than aziridines, used in the synthesis of β-lactam antibiotics.

Uniqueness

®-4-(Hydroxymethyl)azetidin-2-one is unique due to the presence of the hydroxymethyl group at the 4-position, which enhances its chemical versatility and potential for various synthetic applications. Its chiral nature also adds to its uniqueness, making it valuable for enantioselective synthesis and applications in asymmetric catalysis.

生物活性

(R)-4-(Hydroxymethyl)azetidin-2-one is a compound belonging to the azetidinone class, which is recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a unique structural configuration characterized by a hydroxymethyl group at the fourth position and a carbonyl group at the second position of the azetidine ring. Its molecular formula is and it has a molecular weight of 101.10 g/mol. The strain in the four-membered ring contributes to its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Enzyme Inhibition

One of the significant biological activities of this compound involves its role as an inhibitor of enzymes linked to lipid metabolism. Research indicates that this compound and its derivatives can act as reversible inhibitors of human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are crucial in pain management and inflammation control. The potency of these compounds is often measured by their IC50 values, which typically fall within the micromolar range, indicating significant inhibitory effects against specific targets.

Antimicrobial Activity

The antimicrobial properties of azetidinones, including this compound, have been extensively studied. Several derivatives have demonstrated potent activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. For instance, studies have shown that modifications in the azetidinone structure can lead to enhanced antimicrobial efficacy, highlighting a structure-activity relationship (SAR) that guides the design of more effective antimicrobial agents .

Antitumor Activity

Recent research has explored the potential antitumor effects of azetidinone derivatives. Compounds with a similar structure have shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 (human breast cancer). The mechanism often involves targeting tubulin dynamics, leading to mitotic catastrophe in cancer cells .

Data Tables

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| This compound | Enzyme Inhibition | FAAH | 5.0 | |

| 4-Acetylazetidin-2-one | Antimicrobial | S. aureus | 10.0 | |

| 3-Aminoazetidin-2-one | Antitumor | MCF-7 Cells | 7.5 |

Case Studies

- Case Study on Pain Management : A study evaluated the efficacy of this compound as an analgesic through its action on FAAH and MAGL. Results indicated significant pain relief in animal models, suggesting its potential for developing new pain management therapies.

- Antimicrobial Evaluation : A series of synthesized azetidinone derivatives were tested against common bacterial strains. The findings revealed that certain modifications enhanced antimicrobial activity significantly, with some derivatives achieving MIC values as low as 3.12 µg/mL against Mycobacterium tuberculosis .

特性

IUPAC Name |

(4R)-4-(hydroxymethyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUSUDPOSFRAEO-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290225 | |

| Record name | (4R)-4-(Hydroxymethyl)-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91815-14-4 | |

| Record name | (4R)-4-(Hydroxymethyl)-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91815-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-(Hydroxymethyl)-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。